molecular formula C9H11NO2 B146674 Dimethylanthranilate CAS No. 85-91-6

Dimethylanthranilate

Cat. No. B146674
CAS RN: 85-91-6
M. Wt: 165.19 g/mol
InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Description

Dimethylanthranilate is a chemical compound related to the anthracene family, which is a group of polycyclic aromatic hydrocarbons. While the provided papers do not directly discuss dimethylanthranilate, they do provide insights into various dimethylanthracene derivatives and their properties, which can be somewhat related to the structure and behavior of dimethylanthranilate.

Synthesis Analysis

The synthesis of dimethylanthracene derivatives is explored in several studies. For instance, a simple two-step synthesis of triptycene di- and tetracarboxylic acids from dimethylanthracenes is reported, where Diels-Alder reactions are utilized followed by oxidation with potassium permanganate to yield the desired products . Another study describes the photocatalytic carbon-carbon bond formation of 9,10-dimethylanthracene to produce dimethyllepidopterene, highlighting the role of electron-transfer oxidation in the synthesis process .

Molecular Structure Analysis

The molecular structure of dimethylanthracene derivatives is characterized in various ways. Single crystal X-ray diffraction is used to determine the crystal structure of 2,6-dimethylanthracene and its pseudo-triptycene derivatives, revealing cis-configurations and endo-conformations . Another study discusses the structure of a dimethylanthracene dimer within a gamma-cyclodextrin nanocavity, which is analyzed using fluorescence excitation spectra and atom-atom Lennard-Jones potential calculations .

Chemical Reactions Analysis

Chemical reactions involving dimethylanthracene derivatives are diverse. The formation of a dimer and excimer-like fluorescence of dimethylanthracene in a gamma-cyclodextrin nanocavity is an example of a unique chemical interaction . The photocatalytic formation of dimethyllepidopterene from 9,10-dimethylanthracene via electron-transfer oxidation is another example of a chemical reaction that has been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylanthracene derivatives are investigated in several papers. For instance, the photoluminescence of 2,6-dimethylanthracene is reported to be very intense due to the delocalized electron in the molecule, while its derivatives show fluorescence quenching to some extent . The infrared spectra of N,N-dimethylaminobenzoic acids, including N,N-dimethylanthranilic acid, are studied to understand their structures in the solid state and in solution .

Scientific Research Applications

Infrared Spectroscopy and Molecular Structure

  • Dimethylanthranilate, specifically N,N-dimethylanthranilic acid, has been studied for its molecular structure using infrared spectroscopy. It exhibits a unique dipolar structure with strong intramolecular hydrogen bonding in the solid state, while in solution, it remains neutral. This characteristic is distinct from its related compounds, which generally show neutral structures both in solid and solution states (Rao & Jose, 1973).

Synthesis of Anticancer Agents

  • Dimethylanthranilate derivatives, like 3,4-dimethylanthranilic acid, play a crucial role in the synthesis of novel anticancer agents such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Improved synthesis methods involving dimethylanthranilate derivatives have been developed, offering higher yields and shorter production routes, indicating its importance in pharmaceutical research (Atwell, Yang, & Denny, 2002).

Tautomeric and Protolytic Properties

  • The study of tautomeric and protolytic properties of dimethylanthranilate, particularly N,N-dimethylanthranilic (DMA) acids, has revealed insights into their behavior in different environments. DMA predominantly exists in a quasi-zwitterionic form with significant intramolecular hydrogen bonding, showing how its chemical properties vary based on its state and environment (Tramer, 1969).

Synthesis of Natural Products

  • Dimethylanthranilate derivatives have been synthesized and identified as key components in natural products, such as geranyl N-dimethylallylanthranilate from Esenbeckia yaaxhokob. These syntheses contribute to understanding and harnessing the antimicrobial properties of natural substances (Sharma, Sharma, & Rathee, 2006).

Safety And Hazards

While DMA is generally recognized as safe for use in food and beverages by regulatory bodies such as the FDA, it is not without its potential hazards . When directly exposed, it can cause skin and eye irritation, and prolonged inhalation may lead to respiratory discomfort .

Future Directions

Research into the potential uses and properties of DMA is ongoing . Recent studies have shown that DMA has potential as an ultraviolet (UV) filter, indicating its possible use in sunscreens and other cosmetic products . Furthermore, biological synthesis of DMA would allow the use of renewable carbon sources and avoid accumulation of toxic by-products .

properties

IUPAC Name

methyl 2-(methylamino)benzoate
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InChI

InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVOWHGSUZUUUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID1052581
Record name Methyl N-methylanthranilate
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Molecular Weight

165.19 g/mol
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Physical Description

Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB], Liquid, Pale yellow liquid with bluish fluorescence; Grape-like aroma
Record name Methyl N-methylanthranilate
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Record name Methyl N-methylanthranilate
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Record name Methyl N-methylanthranilate
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Boiling Point

256 °C @ 760 MM HG, 255.00 to 256.00 °C. @ 760.00 mm Hg
Record name METHYL N-METHYLANTHRANILATE
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Record name Methyl N-methylanthranilate
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Flash Point

91 °C
Record name METHYL N-METHYLANTHRANILATE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER, SOL IN MOST COMMON ORGANIC SOLVENTS, 475 mg/L @ 20 °C (exp), Insoluble in water; Slightly soluble in glycerol; Soluble in oils, Soluble (in ethanol)
Record name METHYL N-METHYLANTHRANILATE
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Record name Methyl N-methylanthranilate
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Density

1.120 @ 15 °C, 1.124-1.132
Record name METHYL N-METHYLANTHRANILATE
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Product Name

Dimethyl anthranilate

Color/Form

PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE, CRYSTALS FROM PETROLEUM ETHER

CAS RN

85-91-6
Record name Methyl N-methylanthranilate
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Record name Benzoic acid, 2-(methylamino)-, methyl ester
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Record name Methyl N-methylanthranilate
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Record name DIMETHYL ANTHRANILATE
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Record name METHYL N-METHYLANTHRANILATE
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Record name Methyl N-methylanthranilate
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Melting Point

18.5-19.5 °C, 19 °C
Record name METHYL N-METHYLANTHRANILATE
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Record name Methyl N-methylanthranilate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 250 mL Parr shaking glass pressure reactor was placed methyl anthranilate (37.75 g, 0.25 mol), 95% ethanol (80 mL), and platinum oxide (0.5 g). To this cooled mixture at 5° C. was added 37% formaldehyde solution (20 mL, 0.25 mol). This resultant mixture was immediately hydrogenated at room temperature at a hydrogen pressure of 50 psig. Over a period of 5 hours no hydrogen uptake was observed. The dimer, however, did form as evidenced by a solid precipitate, but no methyl N-methylanthranilate was produced.
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37.75 g
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reactant
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20 mL
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0.5 g
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80 mL
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Synthesis routes and methods III

Procedure details

In a 250 mL Parr shaking glass pressure reactor was placed methyl anthranilate (15.1 g, 0.10 mol), ethanol (70 mL), glacial acetic acid (6 g, 0.1 mol) and Raney nickel catalyst (2.1 g). To this cooled mixture at 5° C. was added 37% formaldehyde solution (8 mL, 0.10 mol). The mixture was then hydrogenated at 25° C. at an initial hydrogen pressure of 50 psig with continuous stirring. After hydrogen uptake had ceased (6 h), the mixture was filtered through filter-aid. The filtrate was washed to neutrality with saturated NaHCO3 (2×100 mL), and the layers were separated. The organic layer was washed with saturated NaCl (100 mL) and dried. The solvent was evaporated at reduced pressure. The residue was distilled to provide methyl N-methylanthranilate, b12.0 130°-133° C. as a colorless liquid. Yield: 14 g (85% of theor.). GLC purity: 98.5%.
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15.1 g
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6 g
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8 mL
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2.1 g
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70 mL
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Synthesis routes and methods IV

Procedure details

In a 2 L Parr pressure reactor was placed methyl anthranilate (302 g, 2.0 mol), ethyl acetate (700 mL), K-10 powder (30 g) and 5% palladium on carbon catalyst (30 g). The mixture was cooled to 5° C. and 37% aqueous formaldehyde solution (160 mL, 2.12 mol) was added. The mixture was then hydrogenated at room temperature at an initial hydrogen pressure of 50 psig with continuous stirring. After hydrogen uptake had ceased (7 h), the mixture was filtered through filter-aid. The filtrate was dried and the solvent was evaporated at reduced pressure. The residue was distilled through a Vigreaux column (30×2 cm) to provide methyl N-methylanthranilate, b12.0 130°-132° C. as a colorless liquid. Yield: 317 g (96% of theor.). GLC purity: 99.7%.
Quantity
302 g
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powder
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30 g
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reactant
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160 mL
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30 g
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700 mL
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Synthesis routes and methods V

Procedure details

In a 5 gallon Star autoclave was placed methyl anthranilate (6.65 lbs, 20 mol), ethyl acetate (7000 mL) and K-10 powder (300 g). The mixture was cooled to 5° C. Then a 37% aqueous formaldehyde solution (1,600 mL, 21.2 mol) and 5% palladium on carbon catalyst (300 g) were added. The mixture was then hydrogenated at room temperature for 20 hours at an initial hydrogen pressure of 150 psi with continuous stirring. The mixture was filtered, and the solvent was evaporated at reduced pressure. The residue was distilled through a packed column (24×2") to provide methyl N-methylanthranilate b2.0 110° C. as a colorless liquid. Yield: 7.02 lbs (96.5% of theor.). GLC purity: 99%.
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20 mol
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powder
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300 g
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21.2 mol
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300 g
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7000 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
NS Radulović, AB Miltojević, NM Stojanović… - Food and Chemical …, 2017 - Elsevier
… 3-methoxy-N-methylanthranilate, methyl 5-hydroxyanthranilate, methyl 5-hydroxy-N-methylanthranilate, methyl 5-methoxyanthranilate, and methyl 5-methoxy-N,N-dimethylanthranilate. …
Number of citations: 10 www.sciencedirect.com
JC Leffingwell, ED Alford - Leffingwell Reports, 2011 - leffingwell.com
… We believe the only prior reported isolation of methyl N,N-dimethylanthranilate from a natural product was from an Italian mandarin petitgrain oil at a 0.02-0.4% level [22]. …
Number of citations: 35 leffingwell.com
AF Silbering, R Bell, D Münch, S Cruchet… - Nature, 2016 - nature.com
… 10072-05-6) were dissolved in dimethylsulfoxide (DMSO; CAS 67-68-5) (n=5 flies for blank, 6 flies for DMSO, butyl anthranilate, ethyl anthranilate and methyl N,N-dimethylanthranilate …
Number of citations: 23 www.nature.com
S Haze, Y Gozu, S Nakamura, Y Kohno… - Journal of investigative …, 2001 - Elsevier
Human body odor consists of various kinds of odor components. Here, we have investigated the changes in body odor associated with aging. The body odor of subjects between the …
Number of citations: 282 www.sciencedirect.com
MB Jekabsons, KS Echtay, I Arechaga… - Journal of bioenergetics …, 2003 - Springer
… Dimethylanthranilate, the fluorescent tag without nucleotide, bound with a Kd of greater than … probes with isolated UCP2 when used with dimethylanthranilate controls; (b) UCP2 binds …
Number of citations: 11 link.springer.com
T Yamakawa, M Masaki, H Nohira - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… Solvent effects were investigated in the reduction of methyl N,N-dimethylanthranilate (1) with NaBH4, and ZnCl2 under refluxing for 2 h. As shown in Table 5, no reduction product was …
Number of citations: 77 www.journal.csj.jp
NS Radulović, AB Miltojević, M McDermott… - Journal of …, 2011 - Elsevier
Ethnopharmacological relevance Mexican people employed infusion of leaves of Choisya ternata Kunth for their antispasmodic and “simulative properties”. Aim of the study In the …
Number of citations: 53 www.sciencedirect.com
EA Omer, AA Youssef, EN Abo-Zeid… - Egyptian Journal of …, 1997 - hero.epa.gov
… Balady orange flowers oil contained beta-pinene as the main compound, while mandarin flowers oil showed dimethylanthranilate as the main compound. Fruit peels oils of Balady …
Number of citations: 8 hero.epa.gov
T Imai, M Maekawa, T Murai - Applied Entomology and Zoology, 2001 - jstage.jst.go.jp
Methyl anthranilate, a common flower volatile component, was found to be a potent attractant for four species of flower thrips, Thrips hawaiiensis, T. coloratus, T. flavus, and …
Number of citations: 39 www.jstage.jst.go.jp
N OH - Mechanism and Theory in Food Chemistry, 2017 - books.google.com
… Essential oils of tangerine and mandarin contain thymol, dimethylanthranilate, γ-terpinene, and β-pinene (. Table 6.4). The latter two compounds are shown to contribute to the flavor of …
Number of citations: 0 books.google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.